

# Application Notes: Inducing Hypothalamic Lesions with Aurothioglucose to Model Obesity

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## Compound of Interest

Compound Name: Aurothioglucose

Cat. No.: B1665330

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**Aurothioglucose** (GTG), a gold-containing glucose analog, serves as a valuable tool for researchers studying obesity and metabolic disorders. When administered to certain animal models, particularly mice, it selectively induces lesions in the ventromedial hypothalamus (VMH), a critical region for regulating energy balance and satiety. The destruction of glucose-sensing neurons in this area leads to a well-characterized phenotype of hyperphagia (excessive eating), rapid weight gain, and subsequent obesity.[1][2] This chemically-induced model of obesity is instrumental for investigating the pathophysiology of metabolic syndrome, exploring the central control of appetite, and screening potential anti-obesity therapeutics.[2][3]

The development of obesity in GTG-treated mice is attributed to the damage of glucose-receptive neurons primarily located in the VMH and the arcuate nucleus.[4][5] This damage disrupts the normal satiety signals, leading to persistent overeating. The resulting metabolic phenotype can vary between mouse strains, with some strains developing severe obesity and diabetes, while others exhibit obesity without becoming diabetic, making this a versatile model for studying the genetic factors that influence the progression of obesity-related comorbidities. [2]

## Experimental Protocols

### Protocol 1: Induction of Hypothalamic Lesions in Mice

This protocol details the standard procedure for preparing and administering **aurothioglucose** to induce hypothalamic lesions in mice.

### 1.1. Animal Models:

- Recommended Strains: C57BL/6J, DBA/2, C57BLKs, BDF1, and other genetically normal mouse strains are commonly used.[\[2\]](#)[\[4\]](#) Note that susceptibility to developing diabetes post-lesion varies by strain.[\[2\]](#)
- Age and Sex: Young adult mice (8-10 weeks old) are typically used. Both male and female mice can be used, though some studies have focused on females.[\[1\]](#)[\[6\]](#)
- Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment with ad libitum access to standard chow and water.

### 1.2. Materials and Reagents:

- **Aurothioglucose** (Gold thioglucose), powder
- Sterile 0.9% saline solution
- Animal scale
- 1 mL syringes with 25-27 gauge needles
- Heating block or water bath
- Vortex mixer

### 1.3. **Aurothioglucose** Solution Preparation:

- **Aurothioglucose** is poorly soluble in water at room temperature. It must be prepared as a suspension in sterile 0.9% saline.
- Calculate the required amount of GTG based on the desired concentration and the number of animals. A common concentration is 50 mg/mL.
- Weigh the GTG powder and add it to the appropriate volume of sterile saline in a sterile tube.
- Gently warm the solution to approximately 50-60°C to aid in suspension.

- Vortex vigorously immediately before each injection to ensure a uniform suspension. The solution should appear as a milky, homogenous suspension.

#### 1.4. Administration Protocol:

- Fasting: It is recommended to fast the mice for 12-16 hours overnight before GTG injection. This enhances the uptake of GTG by glucose-sensing neurons.
- Dosage Calculation: Weigh each mouse immediately before injection to determine the precise dose. The dose is critical and can vary by strain and desired lesion severity.
- Injection:
  - Administer the GTG suspension via a single intraperitoneal (IP) injection.[\[6\]](#)
  - Ensure the solution is well-suspended immediately prior to drawing it into the syringe.
  - Use proper animal handling techniques to minimize stress.
- Post-Injection Monitoring:
  - Return mice to their cages with free access to food and water.
  - Monitor animals closely for the first 48 hours for any signs of acute toxicity or distress.[\[5\]](#)
  - Body weight and food intake should be measured daily for the first week and then at regular intervals (e.g., weekly) for the duration of the study.[\[6\]](#) Hyperphagia and significant weight gain typically begin within one to two weeks post-injection.[\[2\]](#)[\[5\]](#)

## Protocol 2: Histological Verification of Hypothalamic Lesions

This protocol is essential to confirm the location and extent of the hypothalamic lesion.

#### 2.1. Tissue Collection and Preparation:

- At the end of the study period (e.g., 8-12 weeks post-injection), euthanize the mice using an approved method.

- Perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to fix the brain tissue.
- Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
- Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
- Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the hypothalamus using a cryostat or vibratome.

## 2.2. Staining and Analysis:

- Mount the sections on glass slides.
- Perform Nissl staining (e.g., with cresyl violet) or Hematoxylin and Eosin (H&E) staining to visualize neuronal cell bodies.
- In lesioned animals, look for evidence of gliosis, neuronal loss, and tissue damage specifically within the ventromedial hypothalamus (VMH) and potentially the arcuate nucleus.  
[5]
- Compare the histology of GTG-treated mice with that of saline-injected control mice to confirm the specific site of the lesion.

## Data Presentation

### Quantitative Data Summary

The following tables provide a summary of typical dosages and expected outcomes based on published literature.

Table 1: Recommended **Aurothioglucose** Dosages for Lesion Induction in Mice

Mouse Strain	Dosage	Administration Route	Reference
C57BL/6J	0.6 g/kg (600 mg/kg)	Intraperitoneal (IP)	<a href="#">[4]</a>
Albino Mice	0.3 mg/g (300 mg/kg)	Intraperitoneal (IP)	<a href="#">[6]</a>
Various Strains	800-1000 mg/kg	Intraperitoneal (IP)	<a href="#">[7]</a>

Note: The optimal dose may require pilot testing as it can be influenced by the specific mouse strain, supplier, and housing conditions.

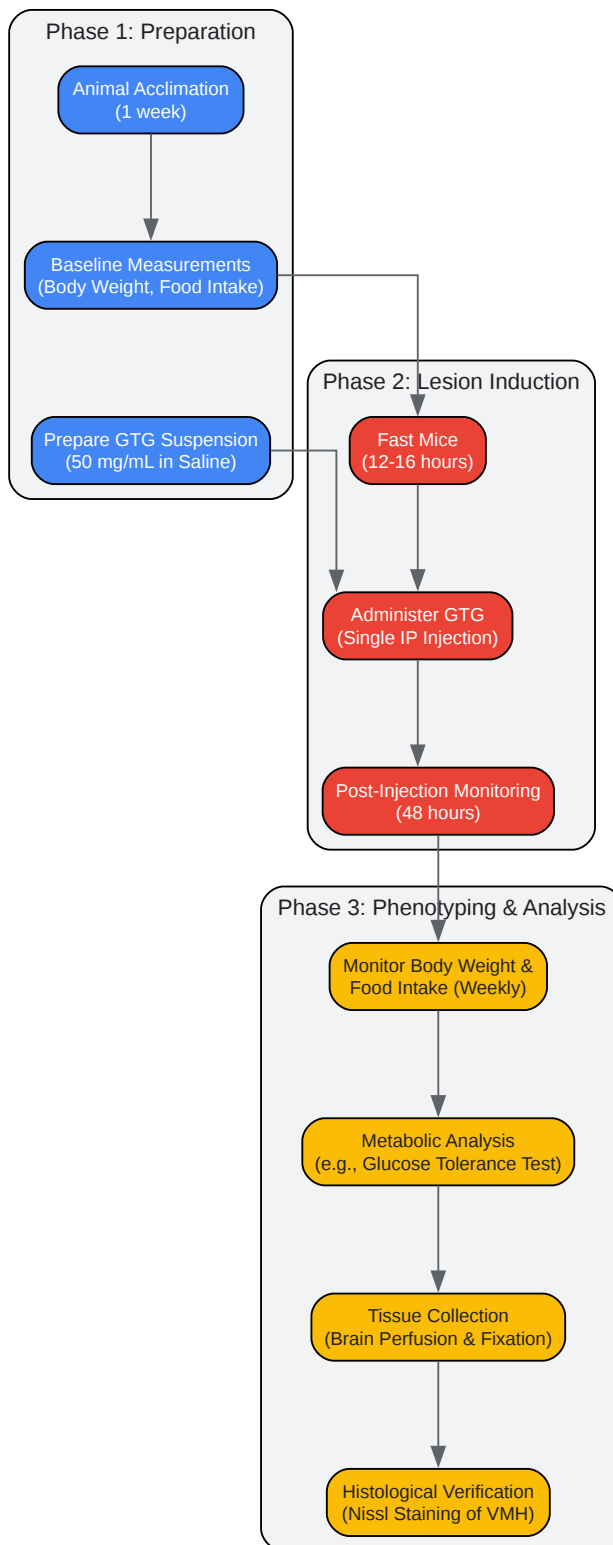
Table 2: Representative Timeline of Phenotypic Changes Post-GTG Injection

Time Point	Expected Observation	Notes	Reference
Day 2	Increased hypothalamic serotonin (5-HT) levels.	May contribute to transient changes in food intake.	<a href="#">[5]</a>
Week 1	Onset of body weight increase.	Hyperphagia begins to drive weight gain.	<a href="#">[5]</a>
Weeks 8-12	Significant obesity and elevated plasma glucose.	Phenotype is well-established. In susceptible strains, impaired insulin secretion is evident.	<a href="#">[2]</a>

## Visualizations

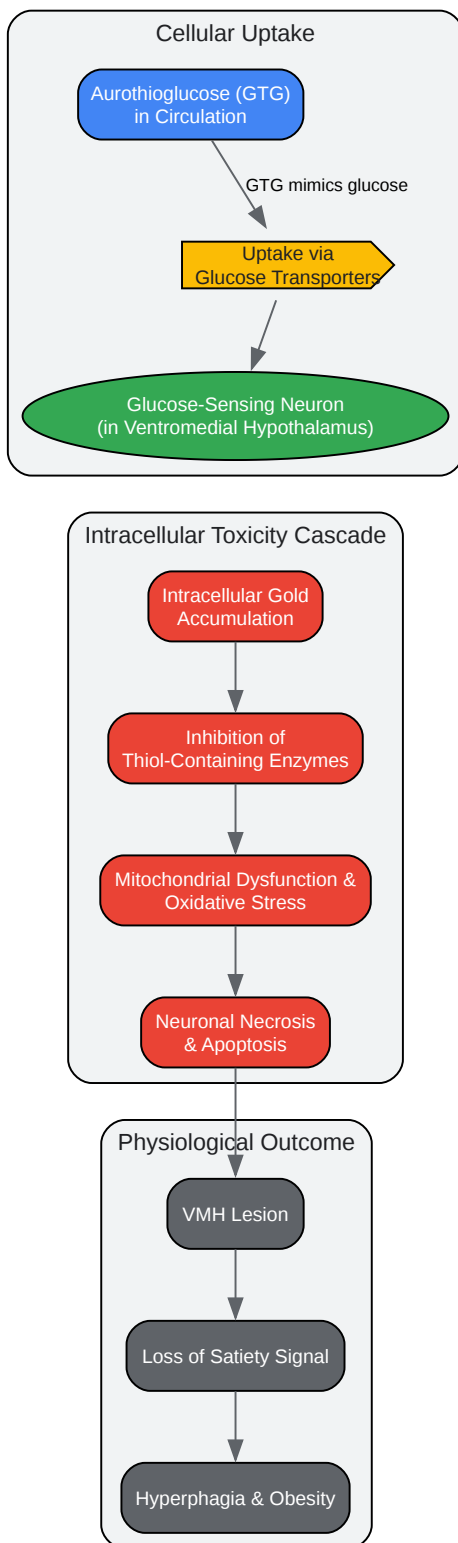
## Diagrams of Workflows and Pathways

## Experimental Workflow for GTG-Induced Obesity Model

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Caption: Workflow for creating and verifying the **aurothioglucose**-induced obesity model.

## Proposed Mechanism of Aurothioglucose (GTG) Neurotoxicity

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Caption: Proposed mechanism of GTG-induced selective neurotoxicity in the hypothalamus.

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